(R)-(-)-1-Amino-2-propanol
Overview
Description
(2R)-1-aminopropan-2-ol is a 1-aminopropan-2-ol that has R-configuration. It is a conjugate base of a (2R)-2-hydroxypropylammonium.
Scientific Research Applications
Synthesis of Acyclic Nucleoside and Nucleotide Analogues
(Jeffery, Kim, & Wiemer, 2000) explored the use of nonracemic amino alcohols derived from amino acids to assemble acyclic nucleoside and nucleotide analogues. This research highlights the role of (R)-(-)-1-Amino-2-propanol in controlling the absolute stereochemistry of these compounds, which have established antiviral activity.
High Throughput Screening for Asymmetric Transfer Hydrogenation
(Buitrago et al., 2012) utilized amino acid-based ligands, including this compound, as catalysts for the asymmetric transfer hydrogenation of heteroaromatic ketones. This process is significant in the synthesis of antidepressant drugs, demonstrating the compound's role in pharmaceutical manufacturing.
Resolution of Racemic 1-Amino-2-propanol
The resolution of racemic 1-amino-2-propanol, leading to the separation of this compound, was achieved with a yield of 66.6% (Song, 2005). This study emphasizes the practical aspects of separating the enantiomers of this compound.
Interaction Enthalpies of β-Amino Alcohols
The study by (Liang et al., 2012) focused on the enthalpic interaction of enantiomers of β-amino alcohols, including this compound, in mixed solvents. This research provides insights into solute-solute interactions and the effects of solvent composition on these interactions.
Enantioselective Addition of Diethylzinc to Aldehydes
(Asami et al., 2015) utilized derivatives of this compound as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This method's high enantioselectivity is crucial for obtaining various chiral secondary alcohols.
Vibrational Analysis and Structural Implications
The vibrational analysis and structural implications of isolated and aggregated 2-amino-1-propanol were examined (Fausto, Cacela, & Duarte, 2000). This study provides a deeper understanding of the molecular structure and hydrogen bonding patterns in this compound.
Continuous Resolution of α-Amino-ε-Caprolactam
A practical procedure for the continuous resolution of α-amino-ε-caprolactams using a solvent switch method involved the use of 2-propanol, highlighting an application of this compound (Sakai et al., 2003).
Discovery of Active and Enantioselective Amino Alcohol-Specific Transaminases
(Zhang et al., 2017) developed a novel assay for screening amino alcohol-specific transaminases, using this compound as a key compound. This research is important for the pharmaceutical industry, as chiral vicinal amino alcohols are crucial chiral building blocks.
Enantioselective Gel Collapsing
(Chen et al., 2010) demonstrated the use of this compound in enantioselective gel collapsing, a novel method for visual chiral discrimination.
Contact Allergy to 2‐Amino‐2‐methyl‐1‐propanol
(Geier et al., 2019) investigated the allergic contact dermatitis due to 2-Amino-2-methyl-1-propanol, which is a related compound to this compound, demonstrating the relevance of understanding potential allergic reactions in occupational settings.
Molar Excess Enthalpy for Various {Alkanolamine(1)+Water(2)} Systems
The study of molar excess enthalpy in various alkanolamine systems, including 1-amino-2-propanol, was conducted by (Mundhwa & Henni, 2007), providing insights into the thermodynamic properties of these systems.
Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate
(Podjed & Modec, 2022) researched the hydrogen bonding and polymorphism of amino alcohol salts, including those derived from this compound, providing important information on the structural behavior of these compounds.
Chemoenzymatic Synthesis of Antihypertensive Agents
(Regla et al., 2008) described the chemoenzymatic synthesis of potential antihypertensive agents using this compound derivatives, underscoring its utility in medicinal chemistry.
Enthalpies of Dilution of Amino Alcohols in Aqueous Solutions
(Romero, Cruz, & Pérez-Casas, 2020) measured the enthalpies of dilution of aqueous solutions of amino alcohols, providing essential data for understanding the thermodynamics of these solutions.
Low Temperature Polymorphism in 3-Amino-1-Propanol
(Cacela et al., 2003) investigated the low temperature polymorphism of 3-amino-1-propanol, a related compound, shedding light on the polymorphic behavior of amino alcohols.
Properties
IUPAC Name |
(2R)-1-aminopropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKKHQJGJAFBHI-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318940 | |
Record name | (R)-1-Amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-16-8 | |
Record name | (R)-1-Amino-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-1-Aminopropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-1-Amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-1-aminopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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